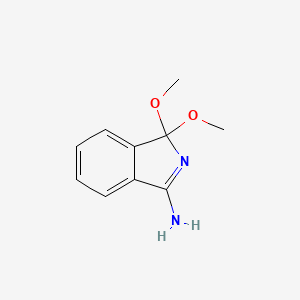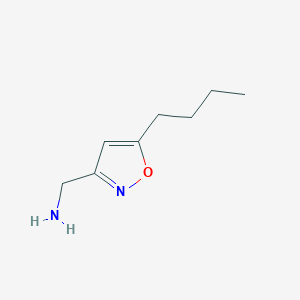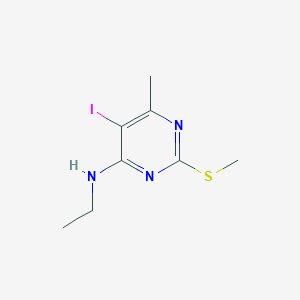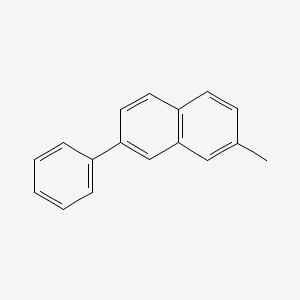
1,1-BIS(2-METHOXYPHENYL)ETHYLENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is an organic compound with the molecular formula C16H16O2. It is characterized by the presence of two methoxyphenyl groups attached to a central ethene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE can be synthesized through several methods. One common approach involves the reaction of bis(4-methoxyphenyl)methanone with zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with aqueous hydrochloric acid and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1,1-BIS(2-METHOXYPHENYL)ETHYLENE has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 1,1-BIS(2-METHOXYPHENYL)ETHYLENE involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the aromatic rings towards electrophilic attack. Additionally, its conjugated system allows for interactions with metal ions in coordination complexes, influencing their electronic properties .
類似化合物との比較
Similar Compounds
- 1,1-Diphenylethene
- 1,1-Bis(4-methoxyphenyl)ethene
- 1,1-Bis(4-chlorophenyl)ethene
- 1,1-Bis(4-methylphenyl)ethene
Uniqueness
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-12(13-8-4-6-10-15(13)17-2)14-9-5-7-11-16(14)18-3/h4-11H,1H2,2-3H3 |
InChIキー |
IYPAGWBPGHFELL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=C)C2=CC=CC=C2OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)





![5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8762550.png)




![5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B8762581.png)
